molecular formula C5H5N3O2 B112273 3-Amino-4-pyridazinecarboxylic acid CAS No. 21141-03-7

3-Amino-4-pyridazinecarboxylic acid

Cat. No. B112273
CAS RN: 21141-03-7
M. Wt: 139.11 g/mol
InChI Key: KCOOFYQDXAMIBZ-UHFFFAOYSA-N
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Patent
US07410967B2

Procedure details

3-Aminopyridazine-4-carboxylic acid (1.68 g, prepared as in JOC, (1985), 50, 346) was refluxed in ethanol (170 ml) with concentrated hydrochloric acid (2 ml) and p-toluene-sulphonyl chloride (0.1 g) for 55 hours. The solvent was evaporated and ice water added to the residue, which was then neutralised with solid sodium bicarbonate. The mixture was extracted with chloroform, insoluble material filtered, the organic extract dried over magnesium sulphate and evaporated to give 3-aminopyridazine-4-carboxylic acid ethyl ester (1.02 g) as a white solid.
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:3]=[N:4][CH:5]=[CH:6][C:7]=1[C:8]([OH:10])=[O:9].Cl.[C:12]1(C)C=CC(S(Cl)(=O)=O)=C[CH:13]=1>C(O)C>[CH2:12]([O:9][C:8]([C:7]1[CH:6]=[CH:5][N:4]=[N:3][C:2]=1[NH2:1])=[O:10])[CH3:13]

Inputs

Step One
Name
Quantity
1.68 g
Type
reactant
Smiles
NC=1N=NC=CC1C(=O)O
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Name
Quantity
0.1 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
170 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
ice water added to the residue, which
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with chloroform, insoluble material
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
the organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=C(N=NC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.02 g
YIELD: CALCULATEDPERCENTYIELD 1163.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.